molecular formula C14H11NO4 B11962697 4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid CAS No. 93445-08-0

4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid

Katalognummer: B11962697
CAS-Nummer: 93445-08-0
Molekulargewicht: 257.24 g/mol
InChI-Schlüssel: BYHNHDIOEVRDLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid is an organic compound characterized by the presence of both hydroxyl and carboxyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the imine group can interact with nucleophiles. These interactions can affect biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dihydroxybenzaldehyde: Shares the dihydroxybenzene structure but lacks the amino and carboxyl groups.

    4-Aminobenzoic acid: Contains the amino and carboxyl groups but lacks the dihydroxybenzene structure.

    Quinones: Oxidized derivatives of dihydroxybenzenes.

Uniqueness

4-((2,4-Dihydroxy-benzylidene)-amino)-benzoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Eigenschaften

CAS-Nummer

93445-08-0

Molekularformel

C14H11NO4

Molekulargewicht

257.24 g/mol

IUPAC-Name

4-[(2,4-dihydroxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H11NO4/c16-12-6-3-10(13(17)7-12)8-15-11-4-1-9(2-5-11)14(18)19/h1-8,16-17H,(H,18,19)

InChI-Schlüssel

BYHNHDIOEVRDLV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)N=CC2=C(C=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.